![molecular formula C17H20N4O2 B2747845 5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379989-11-2](/img/structure/B2747845.png)
5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a piperidine ring, and a pyrimidine ring, making it a unique structure for chemical research and potential pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling with the pyridine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of anhydrous conditions and inert atmospheres may be necessary to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structure allows for potential binding to various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might bind to enzymes or receptors, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine, piperidine, and pyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets 5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine apart is its unique combination of three different heterocyclic rings
Eigenschaften
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-8-19-17(20-9-13)23-12-14-4-3-7-21(11-14)16(22)15-5-2-6-18-10-15/h2,5-6,8-10,14H,3-4,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVGYOSFOTLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
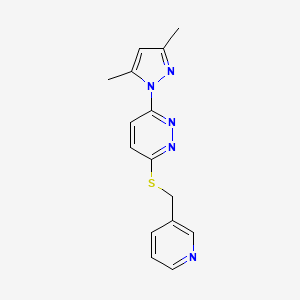
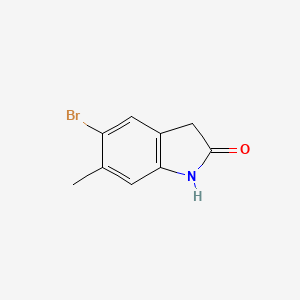
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)
![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)
![2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2747771.png)
![6-(3-Chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2747773.png)
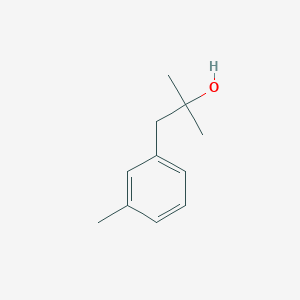
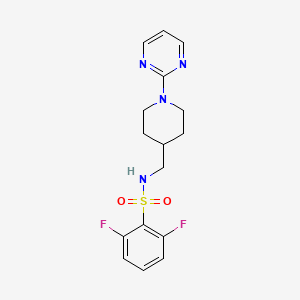
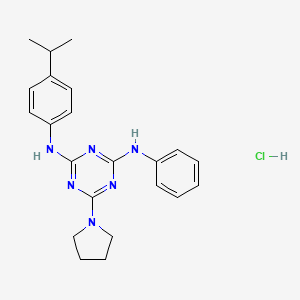
![2-{[(2E)-3-phenyl-2-propenyl]thio}-6-propyl-4-pyrimidinol](/img/structure/B2747778.png)
![Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2747780.png)
![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2747781.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2747782.png)
![1-(4-chlorobenzenesulfonyl)-2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B2747785.png)
